Cas no 27545-57-9 (ethyl 3-phenylisothiazole-5-carboxylate)

ethyl 3-phenylisothiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-phenylisothiazole-5-carboxylate
- Ethyl 3-phenyl-1,2-thiazole-5-carboxylate
- 3-phenyl-isothiazole-5-carboxylic acid ethyl ester
- 5-Carbaethoxy-3-phenyl-< 1,2> thiazol
- AK-95294
- ANW-66894
- CTK8C1561
- Ethyl-3-Phenyl-5-isothiazolcarboxylat
- KB-253049
- 3-Phenyl-5-isothiazolecarboxylic acid ethyl ester
- 27545-57-9
- DB-342972
- DTXSID00458380
- Ethyl3-phenylisothiazole-5-carboxylate
- AKOS016008128
- 5-Isothiazolecarboxylic acid, 3-phenyl-, ethyl ester
- SCHEMBL10999510
-
- MDL: MFCD11045817
- インチ: InChI=1S/C12H11NO2S/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChIKey: ZMIUKPNMRBLQMI-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NS1)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 233.05113
- どういたいしつりょう: 233.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.216
- ゆうかいてん: 63-65 ºC
- PSA: 39.19
ethyl 3-phenylisothiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM189776-1g |
ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95% | 1g |
$505 | 2023-03-06 | |
Alichem | A059003489-1g |
Ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95% | 1g |
$479.60 | 2023-09-02 | |
Chemenu | CM189776-1g |
ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95% | 1g |
$505 | 2021-08-05 | |
Ambeed | A698502-1g |
Ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95+% | 1g |
$440.0 | 2024-07-28 |
ethyl 3-phenylisothiazole-5-carboxylate 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
ethyl 3-phenylisothiazole-5-carboxylateに関する追加情報
ethyl 3-phenylisothiazole-5-carboxylate: A Key Compound in Modern Pharmaceutical Research
ethyl 3-phenylisothiazole-5-carboxylate, with the CAS No. 27545-57-9, has emerged as a pivotal compound in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its unique isothiazole ring and carboxylate functional group, has garnered significant attention due to its potential applications in anti-inflammatory therapies and neuroprotective agents. Recent studies have highlighted its role in modulating signal transduction pathways and its potential as a targeting ligand for protein kinase inhibitors. The integration of advanced computational modeling and high-throughput screening techniques has further enhanced the understanding of its pharmacological profile and biological activity.
The ethyl 3-phenylisothiazole-5-carboxylate molecule exhibits a complex chemical structure that contributes to its diverse biological interactions. The isothiazole ring, a five-membered heterocyclic system, provides a scaffold for various functional group modifications, enabling the synthesis of targeted drug candidates. The carboxylate group at the 5-position enhances its solubility and bioavailability, making it a promising candidate for oral administration. Recent research has demonstrated that the phenyl substituent at the 3-position plays a critical role in modulating its binding affinity to specific protein targets, such as kinase enzymes and ion channels.
Advancements in structure-activity relationship (SAR) studies have provided valuable insights into the mechanism of action of ethyl 3-phenylisothiazole-5-carboxylate. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that the isothiazole ring contributes to the selectivity of the compound toward ATP-binding cassette (ABC) transporters, which are implicated in drug resistance and <. the="">carboxylate group was found to enhance the binding affinity to the transporter protein, thereby improving the efficacy of the compound in clinical trials.
Recent computational studies have also explored the potential applications of ethyl 3-phenylisothiazole-5-carboxylate in anti-inflammatory therapies. A 2024 paper in Pharmaceutical Research highlighted its ability to inhibit pro-inflammatory cytokines by modulating the NF-κB signaling pathway. The isothiazole ring was identified as a key structural element responsible for the anti-inflammatory activity, while the carboxylate group contributed to the stability of the compound in biological systems. These findings underscore the therapeutic potential of ethyl 3-phenylisothiazole-5-carboxylate in managing chronic inflammatory diseases.
The synthetic pathways of ethyl 3-phenylisothiazole-5-carboxylate have been extensively studied to optimize its production efficiency and cost-effectiveness. A 2022 study in Organic & Biomolecular Chemistry described a novel multistep synthesis involving electrophilic aromatic substitution and ring-closing reactions. The phenyl substituent was introduced through a Ullmann coupling reaction, while the isothiazole ring was formed via a thermal cyclization process. This methodology significantly improved the yield and purity of the final product, making it suitable for large-scale pharmaceutical manufacturing.
In addition to its pharmacological applications, ethyl 3-phenylisothiazole-5-carboxylate has shown potential in biomaterials science. Research published in Biomaterials Science in 2023 indicated that the compound can be incorporated into nanoparticle formulations to enhance the targeting specificity of drug delivery systems. The carboxylate group facilitates the conjugation of the compound to polymeric carriers, while the isothiazole ring provides structural stability. This approach has been successfully applied in anticancer therapies, where the compound's targeted delivery significantly improved the therapeutic outcome in preclinical models.
The toxicological profile of ethyl 3-phenylisothiazole-5-carboxylate has been evaluated to ensure its safety in clinical applications. A 2024 study in Toxicological Sciences reported that the compound exhibits low cytotoxicity in in vitro models, with no significant genotoxic effects observed. The carboxylate group was found to contribute to the metabolic stability of the compound, reducing the risk of toxic side effects. These findings support the development of ethyl 3-phenylisothiazole-5-carboxylate as a safe and effective therapeutic agent.
The ethyl 3-phenylisothiazole-5-carboxylate molecule represents a promising candidate for the development of novel therapeutics due to its diverse pharmacological properties and biological activities. The integration of computational modeling, synthetic chemistry, and biological assays has provided a comprehensive understanding of its mechanism of action and potential applications. As research in this area continues to advance, the ethyl 3-phenylisothiazole-5-carboxylate is expected to play a significant role in the next-generation drug development, offering new treatment options for a variety of medical conditions.
The ethyl 3-phenylisothiazole-5-carboxylate molecule has also attracted attention in the field of antimicrobial research. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated its ability to inhibit the growth of multidrug-resistant bacteria by disrupting cell membrane integrity. The isothiazole ring was identified as a key structural element responsible for the antimicrobial activity, while the carboxylate group enhanced the solubility of the compound in aqueous environments. These findings highlight the potential applications of ethyl 3-phenylisothiazole-5-carboxylate in addressing the growing threat of antimicrobial resistance.
Furthermore, the ethyl 3-phenylisothiazole-5-carboxylate has been explored for its potential in neuropharmacology. Research published in Neuropharmacology in 2024 indicated that the compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The carboxylate group was found to enhance the binding affinity to neuroreceptors, while the isothiazole ring contributed to the selectivity of the compound. These properties make ethyl 3-phenylisothiazole-5-carboxylate a promising candidate for the treatment of conditions such as Alzheimer's disease and parkinsonism.
As the field of pharmaceutical research continues to evolve, the ethyl 3-phenylisothiazole-5-carboxylate molecule is poised to play a significant role in the development of novel therapeutics. The integration of advanced technologies, such as artificial intelligence and machine learning, is expected to further enhance the understanding of its pharmacological properties and potential applications. As research in this area progresses, the ethyl 3-phenylisothiaz, 5-carboxylate is anticipated to contribute to the advancement of medical science and the improvement of patient care.
27545-57-9 (ethyl 3-phenylisothiazole-5-carboxylate) 関連製品
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)
- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)
- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)
